LACTOBIONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LACTOBIONIC ACID is a compound derived from the oxidation of cellobiose, a disaccharide composed of two glucose molecules This compound belongs to the class of aldobionic acids, which are sugar acids derived from the oxidation of mono- or disaccharides
Preparation Methods
Synthetic Routes and Reaction Conditions
LACTOBIONIC ACID can be synthesized through the oxidation of cellobiose using whole-cell biocatalysts. One common method involves the use of genetically modified Pseudomonas taetrolens, which expresses glucose dehydrogenase. The reaction is typically carried out at 35°C with a cell density of 10 at OD 600nm, converting cellobiose to cellobionic acid in high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microorganisms such as Gluconobacter oxydans. These microorganisms are capable of regio-specific oxidations, producing highly concentrated cellobionic acid. The process is carried out in stirred tank bioreactors, with optimized conditions to maximize yield and reduce downstream processing costs .
Chemical Reactions Analysis
Types of Reactions
LACTOBIONIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative properties, which are utilized in the degradation of polysaccharides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include β-glucosidase and ammonium acetate buffer. The reactions are typically carried out at pH 5.0 and 37°C for optimal performance .
Major Products Formed
The major products formed from the reactions involving this compound include glucose, gluconic acid, and minor amounts of other gluco-oligosaccharides .
Scientific Research Applications
LACTOBIONIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the oxidation of polysaccharides.
Biology: The compound is utilized in the study of enzymatic degradation of cellulose and other polysaccharides.
Mechanism of Action
The mechanism of action of LACTOBIONIC ACID involves its oxidative properties. The compound acts on polysaccharides, breaking down the glycosidic bonds through oxidation. This process is facilitated by enzymes such as lytic polysaccharide monooxygenases, which utilize external electrons to drive the oxidation reaction . The molecular targets include cellulose and other polysaccharides, and the pathways involved are primarily oxidative in nature.
Comparison with Similar Compounds
LACTOBIONIC ACID is similar to other aldobionic acids such as this compound. it is unique in its specific applications and properties:
Properties
IUPAC Name |
2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859171 |
Source
|
Record name | 4-O-Hexopyranosylhexonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.